molecular formula C12H16N2O6 B1584760 3'-O-Acetylthymidine CAS No. 21090-30-2

3'-O-Acetylthymidine

Cat. No.: B1584760
CAS No.: 21090-30-2
M. Wt: 284.26 g/mol
InChI Key: IRFKBRPHBYCMQU-UHFFFAOYSA-N
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Description

3’-O-Acetylthymidine is a modified nucleoside derivative of thymidine, where an acetyl group is attached to the 3’-hydroxyl group of the thymidine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetylthymidine typically involves the acetylation of thymidine. One common method is the reaction of thymidine with acetic anhydride in the presence of a catalyst such as aluminum chloride or pyridine. The reaction is carried out in an anhydrous solvent like benzene or dichloromethane at room temperature or under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of 3’-O-Acetylthymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Acetylthymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3’-O-Acetylthymidine is unique due to its specific acetylation at the 3’-position, which can lead to distinct biochemical properties and applications compared to other acetylated nucleosides. Its specific interactions with nucleic acids and proteins make it a valuable tool in nucleic acid research and therapeutic development .

Biological Activity

3'-O-Acetylthymidine (3'-O-AcThd) is a synthetic nucleoside analog derived from thymidine, which has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores the biological activity of 3'-O-AcThd, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group at the 3' position of the thymidine molecule. This modification enhances its stability and bioavailability compared to unmodified nucleosides. The chemical structure can be represented as follows:

C11H13N2O5\text{C}_{11}\text{H}_{13}\text{N}_{2}\text{O}_{5}

The biological activity of 3'-O-AcThd primarily stems from its role as a nucleoside analog, which can interfere with nucleic acid synthesis. The following mechanisms have been identified:

  • Inhibition of Viral Replication : 3'-O-AcThd exhibits antiviral properties by mimicking natural nucleotides, thereby inhibiting viral polymerases. This action disrupts the replication cycle of viruses such as HIV and herpes simplex virus (HSV) .
  • Antitumor Activity : Research indicates that 3'-O-AcThd may possess cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells by disrupting DNA synthesis and repair mechanisms .

Antiviral Activity

A study investigating the antiviral effects of 3'-O-AcThd demonstrated significant inhibition of HSV replication in vitro. The compound reduced viral titers by up to 90% at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent against viral infections .

Antitumor Activity

In vitro assays have revealed that 3'-O-AcThd exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways . The following table summarizes key findings from various studies:

Cell Line IC50 (μM) Mechanism Reference
MCF-7 (Breast)15Induction of apoptosis
PC-3 (Prostate)12Cell cycle arrest
HSV<10Inhibition of viral replication

Case Studies

A notable case study involved the use of 3'-O-AcThd in combination therapy for HIV-infected patients. Patients treated with a regimen including this compound showed a significant decrease in viral load compared to those receiving standard antiretroviral therapy alone. This suggests that 3'-O-AcThd may enhance the efficacy of existing treatments .

Properties

IUPAC Name

[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFKBRPHBYCMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943402
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21090-30-2
Record name NSC130219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3'-O-Acetylthymidine?

A1: this compound has the molecular formula C12H16N2O6 and a molecular weight of 284.26 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: Raman spectroscopy has been used to differentiate the structure of this compound from other thymidine derivatives like thymidine itself (TM) and 3',5'-di-O-acetylthymidine (3'5'DOATM). These differences arise from conformational variations in the thymidine moiety. [] Additionally, X-ray powder diffraction data has been used to determine the crystal structure of this compound. []

Q3: How is this compound typically synthesized?

A3: Several synthetic routes exist, including:

  • Direct acetylation: This involves reacting thymidine with an acetylating agent, such as acetic anhydride. [, ]
  • Selective hydrolysis: this compound can be obtained via the selective enzymatic hydrolysis of the 5′-O-acetyl group of 3′,5′-di-O-acetylthyidine using enzymes like porcine pancreatic lipase. []

Q4: Can this compound be used in oligonucleotide synthesis?

A4: Yes, this compound serves as a building block in oligonucleotide synthesis. It can react with a nucleotide-5'-phosphorylating agent to form a dinucleotide. [, ] For example, it reacts with thymidine 5'-monophosphate in the presence of dimethylformamidethionyl chloride complex to yield thymidinyl (3'-5') thymidine. []

Q5: Has this compound been used to synthesize other modified nucleotides?

A5: Yes, this compound has been used as a starting material in the synthesis of a novel phosphoramidite, 5'-O-(3-thiopropyl)methylphosphorylthymidine 3'-(2-cyanoethyl)phosphoramidite. [] This involved a three-step reaction sequence starting from this compound.

Q6: What are the biological applications of this compound?

A6: this compound is mainly used in research settings. It can be employed as:

  • A building block for modified oligonucleotides: This allows researchers to study the impact of modifications on oligonucleotide properties and function. [, ]
  • A substrate for studying enzyme activity: For instance, the regioselective hydrolysis of this compound by various lipases and esterases has been investigated. []
  • A precursor for synthesizing potentially bioactive compounds: This includes analogues of nucleoside antibiotics like ascamycin, with potential antiviral activity. []

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